Natriumhydroxid-Monohydrat

Übersicht

Beschreibung

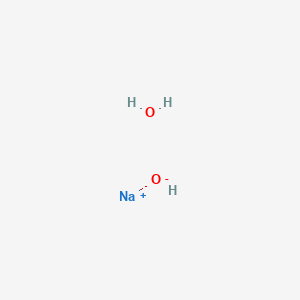

Sodium hydroxide monohydrate, also known as sodium hydrate, is an inorganic compound with the chemical formula NaOH·H₂O. It is a white, crystalline solid that is highly soluble in water, forming a strongly alkaline and caustic solution. Sodium hydroxide monohydrate is widely used in various industrial and laboratory applications due to its strong basic properties and reactivity.

Wissenschaftliche Forschungsanwendungen

Sodium hydroxide monohydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a strong base in various chemical reactions and titrations. It is also used in the preparation of buffer solutions and as a reagent in organic synthesis.

Biology: Used to adjust the pH of biological samples and in the preparation of cell lysis buffers.

Medicine: Used in the production of pharmaceuticals and as a cleaning agent for medical equipment.

Industry: Used in the production of paper, textiles, detergents, and biodiesel. .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium hydroxide monohydrate can be synthesized by the hydration of anhydrous sodium hydroxide. The process involves the controlled addition of water to sodium hydroxide, resulting in the formation of the monohydrate form. The reaction is highly exothermic and must be carefully controlled to prevent excessive heat buildup.

Industrial Production Methods: The industrial production of sodium hydroxide typically involves the electrolysis of sodium chloride (common salt) in a process known as the chloralkali process. This process produces sodium hydroxide, chlorine gas, and hydrogen gas. The sodium hydroxide produced is then hydrated to form sodium hydroxide monohydrate. The reaction conditions include the use of a diaphragm or mercury cell to separate the products and ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium hydroxide monohydrate undergoes various types of chemical reactions, including:

Neutralization Reactions: Reacts with acids to form salts and water.

Saponification Reactions: Reacts with fats and oils to produce soap and glycerol.

Precipitation Reactions: Reacts with metal ions to form insoluble hydroxides.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used in neutralization reactions.

Fats and Oils: Used in saponification reactions to produce soap.

Metal Salts: Used in precipitation reactions to form metal hydroxides.

Major Products Formed:

Salts: Sodium chloride, sodium sulfate, and sodium nitrate.

Soap: Sodium salts of fatty acids.

Metal Hydroxides: Iron(III) hydroxide, aluminum hydroxide, etc.

Wirkmechanismus

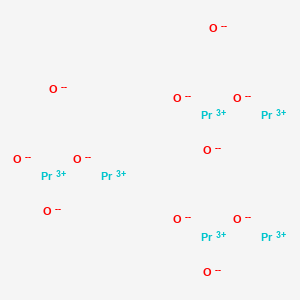

Sodium hydroxide monohydrate exerts its effects through its strong alkalinity. In aqueous solution, it dissociates into sodium ions (Na⁺) and hydroxide ions (OH⁻). The hydroxide ions are highly reactive and can break chemical bonds, particularly in proteins and lipids. This property makes sodium hydroxide an effective agent for saponification, neutralization, and cleaning. The high pH of sodium hydroxide solutions can denature proteins and disrupt cell membranes, leading to cell lysis .

Vergleich Mit ähnlichen Verbindungen

Sodium hydroxide monohydrate can be compared with other similar compounds, such as:

Potassium Hydroxide (KOH): Similar in reactivity and used in similar applications, but potassium hydroxide is more soluble in water and has a higher molar mass.

Calcium Hydroxide (Ca(OH)₂): Less soluble in water and used primarily in construction (as lime) and water treatment.

Lithium Hydroxide (LiOH): Used in air purification systems and battery production, with different solubility and reactivity properties compared to sodium hydroxide

Sodium hydroxide monohydrate is unique due to its high solubility, strong alkalinity, and wide range of applications in various fields.

Eigenschaften

IUPAC Name |

sodium;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.2H2O/h;2*1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJWASZNUJCEKT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635808 | |

| Record name | Sodium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.012 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12200-64-5 | |

| Record name | Sodium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caustic soda monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes the crystal structure of sodium hydroxide monohydrate unique?

A: Sodium hydroxide monohydrate exhibits a layered structure reminiscent of hydrargillite (Al(OH)₃). This structure features strong, one-dimensional, infinite hydrogen bonds between hydroxide ions (OH⁻) and water molecules (H₂O) within specific oxygen layers. [] These layers are further connected by bridge-bonds involving OH⁻ ions and H₂O molecules, contributing to the compound's overall stability. []

Q2: How is sodium hydroxide monohydrate used in the extraction of alkali metals from natural resources?

A: A study on Turkish trona deposits highlighted the application of sodium hydroxide monohydrate in alkali extraction. [] A solution of 7.3% sodium hydroxide was employed to dissolve the crude trona. [] Subsequent evaporative crystallization at 100°C yielded sodium hydroxide monohydrate crystals, which were then calcined to produce dense soda ash. [] This process demonstrated a 70% yield, signifying the efficacy of sodium hydroxide monohydrate in extracting valuable alkali metals from natural resources. []

Q3: What are the different phases observed in sodium hydroxide, and how are they related to sodium hydroxide monohydrate?

A: Research on phase transitions in sodium hydroxide revealed distinct phases, including α-sodium hydroxide and β-sodium hydroxide. [] While these phases are anhydrous forms of sodium hydroxide, understanding their transitions and properties is crucial when considering the behavior of sodium hydroxide monohydrate at elevated temperatures. [] For instance, the study identified the melting point of sodium hydroxide monohydrate and the subsequent dehydration process as critical stages. [] This knowledge is essential for processes involving sodium hydroxide monohydrate at high temperatures, like the aforementioned alkali extraction.

Q4: How can I find detailed information on the stability and compatibility of sodium hydroxide monohydrate with various materials?

A: While the provided research articles don't delve into specific material compatibility data, they highlight the importance of understanding the compound's behavior under different conditions. [, ] Consult chemical compatibility databases and conduct rigorous experimental testing to determine the suitability of sodium hydroxide monohydrate for your specific application.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,4R)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B82684.png)